methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran ring fused with an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This intermediate can then be further reacted with benzofuran derivatives under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: This compound shares a similar isoindoline structure but differs in the substituents attached to the core scaffold.
Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate: Another related compound with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate is unique due to the presence of both the benzofuran and isoindoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-(1,3-dihydroisoindol-2-yl)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-18(20)17-16(14-8-4-5-9-15(14)22-17)19-10-12-6-2-3-7-13(12)11-19/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTAFIUIDOVPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)N3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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